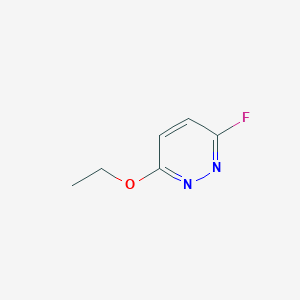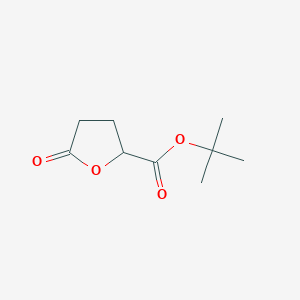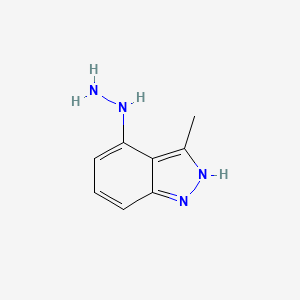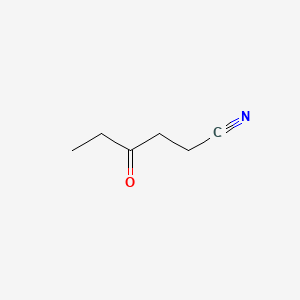
3-Ethoxy-6-fluoropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-6-fluoropyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms The presence of an ethoxy group at the third position and a fluorine atom at the sixth position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-6-fluoropyridazine typically involves the reaction of 3,6-difluoropyridazine with ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution of the fluorine atom at the third position with an ethoxy group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the substitution reaction.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-6-fluoropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides, halides, and amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridazine derivatives, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
3-Ethoxy-6-fluoropyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Ethoxy-6-fluoropyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, which play a role in various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
3,6-Difluoropyridazine: Lacks the ethoxy group and has different chemical properties.
3-Ethoxy-4-fluoropyridazine: Similar structure but with the fluorine atom at the fourth position.
3-Ethoxy-6-chloropyridazine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 3-Ethoxy-6-fluoropyridazine is unique due to the specific positioning of the ethoxy and fluorine groups, which can influence its reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and bioavailability compared to its analogs .
Properties
Molecular Formula |
C6H7FN2O |
|---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
3-ethoxy-6-fluoropyridazine |
InChI |
InChI=1S/C6H7FN2O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3 |
InChI Key |
XQWLXHYFARMCJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)


![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)


![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)

![4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid](/img/structure/B13115379.png)
![tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13115380.png)



